molecular formula C10H11N3O4S B13243295 (2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid

(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid

Cat. No.: B13243295
M. Wt: 269.28 g/mol
InChI Key: FPKWJFFHDROLCN-LURJTMIESA-N
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Description

(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, and an acetic acid moiety, which contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with 5-oxoproline in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol and a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid apart is its unique combination of a thiazole ring and an acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the potential to develop new derivatives with enhanced properties .

Properties

Molecular Formula

C10H11N3O4S

Molecular Weight

269.28 g/mol

IUPAC Name

2-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C10H11N3O4S/c14-7-2-1-6(12-7)9(17)13-10-11-5(4-18-10)3-8(15)16/h4,6H,1-3H2,(H,12,14)(H,15,16)(H,11,13,17)/t6-/m0/s1

InChI Key

FPKWJFFHDROLCN-LURJTMIESA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NC2=NC(=CS2)CC(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)O

Origin of Product

United States

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